N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-11-9(6-14-7)10(13)12-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFODGMHLFDCRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor . Another method includes the use of tosylmethyl isocyanide (TosMIC) in combination with aliphatic halides and various aldehydes in ionic liquids, which allows the preparation of 4,5-disubstituted oxazoles in high yields .
Industrial Production Methods
Industrial production of oxazole derivatives often involves the use of palladium-catalyzed direct arylation and alkenylation reactions. These methods are regio- and stereospecific and can tolerate a wide range of functional groups . The use of task-specific phosphine ligands and polar or nonpolar solvents can further enhance the regioselectivity of these reactions .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazolines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include oxazole N-oxides, oxazolines, and various substituted oxazole derivatives.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide has been studied for its ability to inhibit cancer cell growth. It interacts with tubulin, a protein critical for cell division, and inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is similar to other compounds that target microtubules, which are essential for mitosis.
Case Studies
A series of studies have demonstrated the efficacy of oxazole derivatives in inhibiting various cancer cell lines. For instance, a study involving a library of 1,3-oxazole sulfonamides showed promising results against the NCI-60 human tumor cell lines, with several compounds exhibiting low micromolar to nanomolar growth inhibition values . The incorporation of cyclopropyl and other substituents into the oxazole framework has been linked to enhanced anticancer activity due to improved metabolic stability and selectivity.
Neurological Applications
NR2B Receptor Antagonism
Research indicates that compounds similar to this compound may act as selective antagonists for the NR2B subunit of the NMDA receptor. This selectivity is crucial for therapeutic applications in conditions such as neuropathic pain and Parkinson’s disease, where modulation of glutamatergic signaling can alleviate symptoms without the adverse effects associated with non-selective NMDA antagonists .
Preclinical Findings
In preclinical models, NR2B-selective antagonists have shown efficacy in reducing pain responses in neuropathic pain models and improving symptoms in Parkinson’s disease models without impacting motor coordination negatively . These findings suggest that derivatives of this compound could be developed into therapeutic agents with fewer side effects compared to existing treatments.
Inflammatory Diseases
IRAK-4 Inhibition
this compound has also been identified as a potential inhibitor of IRAK-4 (Interleukin-1 receptor-associated kinase 4), which plays a significant role in inflammatory responses and autoimmune diseases. The ability to inhibit IRAK-4 suggests its application in treating conditions such as rheumatoid arthritis and systemic lupus erythematosus .
Pharmaceutical Development
Compounds targeting IRAK-4 are being explored for their potential in developing new treatments for inflammatory diseases. The ability to modulate this pathway can lead to significant advancements in managing chronic inflammatory conditions.
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This interaction can lead to the fragmentation of the oxazole carboxamide bond, which is crucial for its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The 1,3-oxazole-4-carboxamide scaffold is widely exploited in drug discovery. Substituents at positions 2 (R1) and 4 (R2) critically influence biological activity, selectivity, and pharmacokinetics. Below is a comparative analysis of key analogs (Table 1):
Table 1: Comparative Analysis of Oxazole-4-carboxamide Derivatives
Key Differences and Implications
Substituent Effects on Target Engagement
- Vamifeport : The benzimidazole and fluoropyridinyl groups enable competitive binding to ferroportin, mimicking hepcidin to regulate iron metabolism. The extended alkyl chain enhances solubility and bioavailability .
- GSK4 : A phenyl group at R1 and azepanylethyl at R2 confer specificity for PfENT1 over human ENT1 (17% sequence identity), disrupting nucleoside transport in malaria parasites .
- MAO-B Inhibitors (e.g., 4a) : A 2-phenyl substituent is critical for MAO-B selectivity (KiMAO-A/KiMAO-B = 3–63). The planar phenyl ring aligns with the enzyme’s hydrophobic active site, while the carboxamide group stabilizes interactions .
- N-cyclopentyl-2-methyl derivative : The cyclopentyl group may enhance lipophilicity, favoring penetration into lipid-rich tissues or enzyme pockets. The methyl group at R1 could reduce steric hindrance compared to bulkier substituents.
Pharmacokinetic and Metabolic Considerations
- Vamifeport : The fluoropyridinyl moiety improves metabolic stability by resisting oxidative degradation, a common issue with aryl groups .
- IRAK4 Inhibitors () : Substituting R2 with a pyrazole-carboxamide group reduces cytochrome P450 1A2 induction, mitigating drug-drug interaction risks .
- N-cyclopentyl-2-methyl derivative : The cyclopentyl group’s saturated ring may reduce metabolic oxidation compared to aromatic substituents, prolonging half-life.
Structure-Activity Relationship (SAR) Trends
R1 (Position 2) :
- Phenyl (GSK4, 4a) : Enhances π-π stacking with aromatic residues in target proteins (e.g., PfENT1, MAO-B) .
- Methyl (Target compound) : May optimize steric compatibility for smaller binding pockets.
- Benzimidazole (Vamifeport) : Facilitates hydrogen bonding and ferroportin inhibition .
R2 (Position 4) :
Biological Activity
N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the oxazole family of compounds, characterized by a five-membered heterocyclic structure containing nitrogen and oxygen atoms. The specific arrangement of these atoms contributes to its unique biological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazole have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5a | MCF-7 | 0.48 | Induces apoptosis |
| 5b | HCT-116 | 0.78 | Cell cycle arrest |
| 5c | HeLa | 2.41 | DNA duplication disruption |
These compounds have been observed to induce apoptosis in a dose-dependent manner and arrest the cell cycle at the G1 phase in several cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory and Analgesic Effects
Compounds within the oxazole family have also been studied for their anti-inflammatory and analgesic effects. This compound may exhibit similar properties, potentially through modulation of inflammatory pathways and pain receptors. For example, related compounds have demonstrated the ability to inhibit fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids that modulate pain and inflammation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research indicates that modifications at specific positions on the oxazole ring can significantly enhance its anticancer activity:
- Electron-Withdrawing Groups (EWGs) : The introduction of EWGs at specific positions has been correlated with increased potency against cancer cell lines.
- Substituent Variations : Alterations in side chains can affect pharmacokinetic properties such as solubility and permeability, impacting overall efficacy .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. For instance:
- MCF-7 Cells : Showed significant apoptosis induction with an IC50 value of 0.65 µM.
This selective action suggests a favorable therapeutic index for potential cancer treatments .
Q & A
Q. How can the synthesis of N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide be optimized for reproducibility and yield?
- Methodological Answer : Synthesis optimization involves selecting appropriate coupling agents (e.g., isovaleric anhydride or acetic anhydride) and protecting groups (e.g., Fmoc for amino acids). For oxazole-carboxamide derivatives, reaction conditions such as solvent polarity (ethyl acetate/n-hexane mixtures) and temperature (e.g., reflux in acetic acid) significantly impact yields. Purification via column chromatography (Rf values: 0.18–0.53) and recrystallization (e.g., from H₂O or ethyl acetate/n-hexane) ensures purity. Analytical validation via elemental analysis (e.g., C 51.42% vs. 51.58% observed) confirms stoichiometric accuracy .
Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer : Use ¹H/¹³C NMR (e.g., δ = 2.43 ppm for CH₃ groups in oxazole rings) to confirm substituent positions and stereochemistry. IR spectroscopy (e.g., 1683 cm⁻¹ for carbonyl stretches) validates functional groups. High-resolution mass spectrometry (HRMS) or elemental analysis (e.g., N 15.37% calculated vs. 15.16% observed) quantifies purity. For crystalline derivatives, X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25–60°C. Monitor degradation via HPLC or LC-MS for byproduct formation (e.g., hydrolysis of the oxazole ring or cyclopentylamide group). Differential scanning calorimetry (DSC) determines melting points (e.g., 159–161°C for related oxazoles) and thermal decomposition thresholds .
Advanced Research Questions
Q. What strategies elucidate structure-activity relationships (SAR) for this compound in biological assays?
- Methodological Answer : Synthesize analogs with substitutions on the oxazole ring (e.g., methyl, isobutyl) or cyclopentyl group. Test bioactivity in target-specific assays (e.g., enzyme inhibition, receptor binding). Use molecular docking (e.g., AutoDock Vina) to predict binding modes to proteins (e.g., kinases or GPCRs). Corrogate SAR data with physicochemical properties (LogP, polar surface area) to optimize pharmacokinetics .
Q. How can crystallography resolve ambiguities in the compound’s 3D conformation?
- Methodological Answer : Grow single crystals via vapor diffusion (e.g., using DMSO/water mixtures). Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL for small-molecule crystallography. Analyze torsional angles (e.g., cyclopentyl ring puckering) and hydrogen-bonding networks (e.g., amide-NH⋯O interactions) to confirm conformational stability .
Q. What computational methods predict interactions between this compound and macromolecular targets?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate electrostatic potentials. Use molecular dynamics (MD) simulations (e.g., GROMACS) to study binding kinetics in solvated protein pockets. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity measurements .
Q. How should researchers address contradictory bioactivity data across experimental models?
- Methodological Answer : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays). Validate target engagement via chemical proteomics (e.g., affinity pulldown with biotinylated probes). Use statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability. Cross-reference with public databases (e.g., PubChem BioAssay) to identify confounding factors (e.g., solvent effects) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
